molecular formula C9H15NO4 B2701150 Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate CAS No. 2287237-35-6

Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate

Cat. No. B2701150
CAS RN: 2287237-35-6
M. Wt: 201.222
InChI Key: ZATLRVRUKHKEOK-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate” is a chemical compound with the CAS Number: 2287237-35-6 . It has a molecular weight of 201.22 . It is in the form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 2-((2R,4aS,7aR)-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl)acetate . The InChI code for the compound is 1S/C9H15NO4/c1-12-9(11)2-6-3-10-7-4-13-5-8(7)14-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 .


Physical And Chemical Properties Analysis

The compound is in the form of oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 201.22 .

Scientific Research Applications

Catalytic Hydrogenation and Synthesis Applications

Catalytic Hydrogenation of Dihydro-Oxazines explores the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to dynamic mixtures of enamines and tetrahydro-2-furanamines. These findings are pivotal for the synthesis of 1,4-amino alcohols and dihydrofurans, showcasing the compound's utility in creating intermediates for further chemical transformations (Sukhorukov et al., 2008).

Applications in Pharmacology

Design and Pharmacological Evaluation of Novel Derivatives reports on the synthesis of novel derivatives involving the furan moiety for potential pharmacological applications. The study emphasizes the chemical versatility of the furan ring in contributing to the development of compounds with significant antidepressant and antianxiety activities (Kumar et al., 2017).

Natural Product Isolation

Andirobin from X. moluccensis illustrates the isolation of structurally complex compounds from natural sources, highlighting the significance of such structures in the study of biodiversity and the potential discovery of new bioactive compounds (Jittaniyom et al., 2012).

Applications in Material Science

Energetic Salts of Furazan Derivatives discusses the synthesis and characterization of energetic salts derived from furazan, demonstrating the compound's application in creating materials with promising characteristics for use as secondary explosives. This research underlines the importance of such compounds in the development of materials with high performance and good thermal stability (He et al., 2018).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-12-9(11)2-6-3-10-7-4-13-5-8(7)14-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLRVRUKHKEOK-CSMHCCOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC2COCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CN[C@H]2COC[C@@H]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate

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